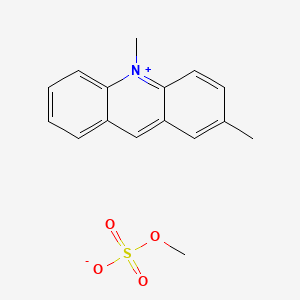

2,10-Dimethylacridinium methyl sulfate

Beschreibung

BenchChem offers high-quality 2,10-Dimethylacridinium methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,10-Dimethylacridinium methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

13348-58-8 |

|---|---|

Molekularformel |

C16H17NO4S |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2,10-dimethylacridin-10-ium;methyl sulfate |

InChI |

InChI=1S/C15H14N.CH4O4S/c1-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16(15)2;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

WEDLCPARYUVYTM-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC2=CC3=CC=CC=C3[N+](=C2C=C1)C.COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

2,10-Dimethylacridinium methyl sulfate mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 2,10-Dimethylacridinium Methyl Sulfate (Lucigenin)

Introduction: Unveiling the Light of Oxidative Stress

2,10-Dimethylacridinium methyl sulfate, more commonly known in the scientific community as Lucigenin, stands as a cornerstone chemiluminescent probe for the detection of superoxide anion radicals (O₂•⁻).[1][2] Its capacity to emit light upon reaction with this specific reactive oxygen species (ROS) has rendered it an invaluable tool in dissecting the complex roles of oxidative stress in cellular physiology and pathology.[3][4] This guide provides a comprehensive exploration of Lucigenin's core mechanism of action, practical applications, and the critical considerations required for its robust and reliable use in a research setting. It is imperative to distinguish the active molecule, the bis-N-methylacridinium dication, from its counter-ion, methyl sulfate. The latter does not participate in the chemiluminescent reaction but is a component of the commercially supplied salt.

Part 1: The Core Chemiluminescent Mechanism

The utility of Lucigenin is fundamentally rooted in its specific chemical reaction with the superoxide radical. This process is not merely a qualitative indicator but a quantifiable event that, when properly controlled, provides a sensitive measure of superoxide production.

The reaction proceeds through a multi-step mechanism initiated by the one-electron reduction of the Lucigenin dication (Luc²⁺) by a superoxide radical. This forms a transient lucigenin cation radical (Luc•⁺). This radical intermediate then reacts with another superoxide molecule.[5][6] This subsequent reaction forms an unstable dioxetane intermediate. The decomposition of this dioxetane ring yields one molecule of N-methylacridone in an electronically excited state (NMA) and one in its ground state. The excited NMA molecule then decays to its ground state, releasing the excess energy as a photon of light, typically in the yellow-green spectrum (approx. 505 nm), which can be quantified by a luminometer.[1][7]

The overall stoichiometry of the reaction involves one molecule of Lucigenin reacting with two superoxide radicals to produce one photon of light.

Caption: The chemiluminescent reaction pathway of Lucigenin with superoxide radicals.

Part 2: The Redox Cycling Controversy: A Critical Caveat

A significant point of contention and a crucial experimental consideration is Lucigenin's potential for "redox cycling".[8][9] Under certain conditions, particularly at higher concentrations (typically >25 µM) and in the presence of cellular reductants like NADH or NADPH, Lucigenin itself can be reduced by enzymes to its cation radical form (Luc•⁺).[9][10] This radical can then react with molecular oxygen (O₂) to generate a superoxide molecule, which subsequently reacts with another Lucigenin radical to produce light.[5][6]

This artifact can lead to a significant overestimation of the endogenous superoxide production, as the probe itself contributes to the generation of the species it is meant to detect.[9][10]

Caption: The artifactual pathway of Lucigenin-mediated redox cycling.

Expert Insight & Mitigation Strategies: The key to trustworthy data is to operate in a concentration range where this redox cycling is minimized. Extensive validation has shown that using low concentrations of Lucigenin, typically 5 µM , largely circumvents this issue without sacrificing the sensitivity required for detecting physiological superoxide levels.[9] It is paramount for researchers to perform concentration-response curves to establish the optimal, non-artifactual concentration for their specific biological system.

Part 3: Experimental Design & Protocols

A self-validating Lucigenin experiment hinges on meticulous protocol design and the inclusion of essential controls.

Key Experimental Controls

-

Superoxide Dismutase (SOD): This is the most critical control. SOD is an enzyme that rapidly dismutates superoxide into oxygen and hydrogen peroxide. The addition of SOD should significantly quench the Lucigenin-derived signal. Any signal remaining in the presence of SOD is likely an artifact or derived from other species.

-

No-Cell/No-Enzyme Control: A blank measurement containing buffer and Lucigenin ensures there is no background chemiluminescence.

-

Unstimulated Control: Measures the basal level of superoxide production in the biological sample before the addition of a stimulant.

Protocol 1: Cell-Free Superoxide Detection (Xanthine/Xanthine Oxidase System)

This system provides a reliable, non-cellular source of superoxide, ideal for validating the assay and testing inhibitors.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) with 5 mM glucose, 1 mM Mg²⁺, and 0.5 mM Ca²⁺.

-

Lucigenin Stock: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.[1]

-

Xanthine Solution: Prepare a 10 mM stock in 0.1 M NaOH.

-

Xanthine Oxidase (XO): Prepare a 1 U/mL stock in PBS.

-

-

Assay Setup (in a white 96-well plate):

-

To each well, add 180 µL of Assay Buffer.

-

Add 5 µL of Xanthine stock solution (final concentration ~250 µM).

-

Add 5 µL of Lucigenin working solution (to achieve a final concentration of 5 µM).

-

For control wells, add SOD to a final concentration of 150-200 U/mL.

-

-

Initiation and Measurement:

-

Place the plate in a luminometer pre-warmed to 37°C.

-

Initiate the reaction by adding 10 µL of Xanthine Oxidase (final concentration ~0.05 U/mL).

-

Immediately begin kinetic measurement of luminescence for 30-60 minutes.

-

Protocol 2: Cellular Superoxide Detection (Suspension Cells, e.g., Neutrophils)

This protocol is designed to measure the "respiratory burst" from activated phagocytic cells.

Caption: A generalized workflow for measuring cellular superoxide production using Lucigenin.

Methodology:

-

Cell Preparation: Isolate cells (e.g., neutrophils) and resuspend in assay buffer at the desired concentration (e.g., 2.5 x 10⁵ cells/mL).[4]

-

Assay Setup (in a white 96-well plate):

-

Add 100 µL of the cell suspension to each well.

-

For control wells, add SOD (150-200 U/mL). If using inhibitors, add them at this stage and pre-incubate as required.

-

-

Probe Loading & Baseline:

-

Add 50 µL of a Lucigenin working solution to achieve a final concentration of 5 µM.

-

Place the plate in the luminometer at 37°C and incubate for 3-5 minutes.

-

Record a stable baseline luminescence for 5-10 minutes.

-

-

Stimulation and Measurement:

-

Add 50 µL of a stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA, at 200 ng/mL) or vehicle control.

-

Immediately continue the kinetic measurement for 30-60 minutes, or until the signal returns to baseline.

-

-

Data Analysis: Data can be expressed as the peak chemiluminescence (in Relative Light Units, RLU) or as the integral of the signal over time (area under the curve), which represents total superoxide production.

Part 4: Data Summary and Interpretation

Proper interpretation requires comparing stimulated samples to both unstimulated and SOD-inhibited controls.

| Parameter | Typical Value/Range | Rationale & Interpretation |

| Lucigenin Concentration | 5 µM | Minimizes redox cycling while maintaining high sensitivity.[9] |

| Cell Density (Neutrophils) | 2.5 x 10⁴ - 1 x 10⁵ cells/well | Balances signal strength with potential for cell exhaustion or reagent depletion. |

| SOD Control Concentration | 150 - 200 U/mL | Ensures complete dismutation of extracellular superoxide to validate signal specificity. |

| Stimulant (PMA) | 100 - 200 ng/mL | A potent activator of NADPH oxidase, inducing a strong and sustained respiratory burst.[4] |

| Solvent for Stock | DMSO | Lucigenin is readily soluble in DMSO.[1] Final DMSO concentration in the assay should be kept low (<0.1%) to avoid solvent effects. |

Conclusion

2,10-Dimethylacridinium methyl sulfate (Lucigenin) remains one of the most sensitive and specific probes for the detection of superoxide radicals.[8] Its mechanism, centered on a light-emitting reaction with O₂•⁻, allows for real-time, quantitative analysis of ROS production in a variety of biological and enzymatic systems. However, its utility is critically dependent on the user's understanding and mitigation of the potential for redox cycling artifacts. By employing low probe concentrations (5 µM), incorporating rigorous controls, especially SOD, and validating the assay for each specific system, researchers can harness the power of Lucigenin to generate reliable and insightful data in the study of oxidative stress.

References

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. ResearchGate. Available at: [Link]

-

Olsson, T., et al. (1982). The mechanism of enzymically induced chemiluminescence reactions of lucigenin. Journal of Immunological Methods. Available at: [Link]

-

Aasen, T. B., et al. (1987). Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion. Scandinavian Journal of Clinical and Laboratory Investigation. Available at: [Link]

-

Vasquez-Vivar, J., et al. (2001). Artifacts related to lucigenin chemiluminescence for superoxide detection in a vascular system. Free Radical Biology and Medicine. Available at: [Link]

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. Circulation Research. Available at: [Link]

-

Sakai, K., et al. (2013). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. Clinical Biochemistry. Available at: [Link]

-

Vallyathan, V., et al. (2008). Lucigenin chemiluminescence assay as an adjunctive tool for assessment of various stages of inflammation: A study of quiescent, activated and phagocytotic states of alveolar macrophages. Journal of Biosciences. Available at: [Link]

-

Liochev, S. I., & Fridovich, I. (2001). Lucigenin luminescence as a measure of intracellular superoxide dismutase activity in Escherichia coli. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Spasojevic, I., et al. (2000). Lucigenin: Redox Potential in Aqueous Media and Redox Cycling with O−2 Production. ResearchGate. Available at: [Link]

-

Tarpey, M. M., et al. (1999). Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation. Circulation Research. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Lucigenin Chemiluminescence: Mechanisms, Applications, and Best Practices

This technical guide provides an in-depth exploration of the lucigenin chemiluminescence reaction pathway, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, ensuring a robust and reliable understanding of this powerful analytical tool.

Introduction to Chemiluminescence and the Unique Properties of Lucigenin

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures. This phenomenon, often referred to as "cold light," is distinct from fluorescence and phosphorescence as the excitation energy originates from the chemical reaction itself, not from the absorption of photons. This results in exceptionally low background signals and, consequently, high signal-to-noise ratios, making it a highly sensitive detection method.[1]

Lucigenin (bis-N-methylacridinium nitrate) is a prominent chemiluminescent probe, particularly valued for its reactivity with reactive oxygen species (ROS), most notably the superoxide anion radical (O₂⁻).[2] Its utility in biological and pharmaceutical research stems from its ability to quantify superoxide production in cellular and enzymatic systems, offering insights into oxidative stress, inflammatory processes, and the efficacy of novel therapeutics.

The Core Reaction Pathway: A Tale of Two Oxidants

The chemiluminescence of lucigenin is a nuanced process, with the specific reaction pathway being dependent on the available oxidant. While often associated with superoxide, lucigenin can also react with hydrogen peroxide (H₂O₂), particularly in the presence of catalysts.

The Superoxide-Driven Pathway: The Predominant Mechanism in Biological Systems

In most biological applications, the chemiluminescence of lucigenin is driven by its reaction with superoxide radicals. This pathway is a two-step process:

-

Initial Reduction: Lucigenin (Luc²⁺) is first reduced by a single electron from a superoxide molecule to form a lucigenin cation radical (Luc•⁺).

-

Dioxetane Formation and Decomposition: The lucigenin cation radical then reacts with a second superoxide molecule to form an unstable dioxetane intermediate. This intermediate rapidly decomposes, yielding one molecule of N-methylacridone (NMA) in its ground state and another in an electronically excited state (NMA). The excited NMA then relaxes to its ground state, emitting a photon of light with a maximum wavelength of approximately 490-500 nm.[3][4]

This pathway's specificity for superoxide makes it an invaluable tool for studying enzymatic systems that produce this radical, such as NADPH oxidase in phagocytic cells.[5]

Caption: The superoxide-driven lucigenin chemiluminescence pathway.

A point of contention in the literature is the potential for lucigenin itself to generate superoxide through a process called redox cycling, which could lead to an overestimation of superoxide levels.[6] However, studies have shown that at lower concentrations (typically ≤ 5 µM), this artifactual superoxide generation is minimal to non-existent.[2][7] It is therefore crucial to use the lowest concentration of lucigenin that provides an adequate signal for the biological system under investigation.

The Hydrogen Peroxide Pathway: A Catalytically Driven Reaction

Lucigenin can also produce chemiluminescence in the presence of hydrogen peroxide, particularly in alkaline conditions and often enhanced by a catalyst.[8] This pathway is thought to involve the formation of a hydroperoxide intermediate, which then cyclizes to the same dioxetane intermediate seen in the superoxide pathway, ultimately leading to the formation of excited N-methylacridone and light emission.[9][10]

Transition metal ions, such as Cu²⁺, Fe³⁺, and Co²⁺, can significantly catalyze this reaction.[8][11] The catalytic mechanism is believed to involve the formation of metal-peroxide complexes that facilitate the oxidation of lucigenin. For instance, copper (II) has been shown to be a particularly effective catalyst for the lucigenin-H₂O₂ reaction.[8]

Experimental Design and Protocol: A Guide to Reliable Measurement

The successful application of lucigenin chemiluminescence hinges on meticulous experimental design and execution. The following protocol provides a robust framework for the detection of superoxide production in cellular suspensions, such as neutrophils.

Reagent Preparation and Handling

-

Lucigenin Stock Solution (10 mM): Dissolve lucigenin in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

-

Assay Buffer: A common choice is phosphate-buffered saline (PBS) supplemented with glucose (e.g., 5 mM), Mg²⁺ (e.g., 1 mM), and Ca²⁺ (e.g., 0.5 mM). The inclusion of a protein carrier like bovine serum albumin (BSA) at a low concentration (e.g., 0.05%) can help to prevent non-specific binding and stabilize cellular components.[5]

-

Cell Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA): Prepare a stock solution in DMSO and store at -20°C. The final working concentration will need to be optimized for the specific cell type and experimental goals.

Step-by-Step Experimental Workflow

-

Cell Preparation: Isolate and purify the cells of interest (e.g., neutrophils from whole blood) using standard laboratory procedures. Resuspend the cells in the assay buffer at a known concentration (e.g., 5 x 10⁵ cells/mL).

-

Assay Setup: In a white, opaque 96-well plate suitable for luminescence measurements, add the cell suspension to each well.

-

Lucigenin Addition: Add the lucigenin working solution to each well to achieve the desired final concentration (typically in the range of 5-100 µM).[5]

-

Basal Reading and Equilibration: Incubate the plate in the luminometer at 37°C for at least 5 minutes to allow for temperature equilibration and to measure the basal chemiluminescence.

-

Stimulation and Measurement: Initiate the reaction by adding the cell stimulant (e.g., PMA). Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

-

Data Analysis: The data is typically presented as relative light units (RLU) over time. The peak chemiluminescence and the area under the curve are common metrics for quantifying superoxide production.

Caption: A generalized experimental workflow for a lucigenin-based chemiluminescence assay.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

-

Cell-Free Control: A well containing all reagents except the cells to account for any background chemiluminescence.

-

Unstimulated Cell Control: Cells with lucigenin but without the stimulant to establish the basal level of superoxide production.

-

Superoxide Dismutase (SOD) Control: The addition of SOD, a superoxide-scavenging enzyme, should significantly quench the chemiluminescence signal, confirming that the measured light is indeed due to superoxide.[12]

-

Positive Control: A known activator of superoxide production for the specific cell type being studied.

Quantitative Data and Performance Characteristics

The following table summarizes key quantitative parameters for lucigenin-based chemiluminescence assays, compiled from various studies. These values should be considered as starting points, with optimal conditions being determined empirically for each specific application.

| Parameter | Typical Range/Value | Notes |

| Lucigenin Concentration | 5 - 100 µM | Lower concentrations (≤ 5 µM) are recommended to minimize potential redox cycling.[2][7] |

| pH Optimum | Alkaline (pH 9-11) | The reaction is generally favored in alkaline conditions.[13] |

| Emission Maximum | ~490 - 500 nm | Corresponds to the emission of excited N-methylacridone.[4] |

| Detection Limit | Varies with system | Can be in the low micromolar to nanomolar range for some analytes.[13] |

| Assay Temperature | 37°C | For cellular assays to maintain physiological conditions.[5] |

Applications in Research and Drug Development

The high sensitivity and specificity of the lucigenin chemiluminescence assay have led to its widespread adoption in various research areas:

-

Immunology and Inflammation: Quantifying the "respiratory burst" of phagocytic cells like neutrophils and macrophages.

-

Cardiovascular Research: Investigating the role of oxidative stress in vascular dysfunction and diseases like atherosclerosis.[2]

-

Drug Discovery and Development: Screening for compounds that modulate superoxide production, such as inhibitors of NADPH oxidase or novel antioxidants.

-

Toxicology: Assessing the potential of xenobiotics to induce oxidative stress.

Conclusion: A Powerful Tool Requiring Careful Application

The lucigenin chemiluminescence assay is a powerful and sensitive method for the detection and quantification of superoxide radicals. A thorough understanding of its reaction mechanism, including the potential for artifacts at high concentrations, is essential for its proper implementation. By employing rigorous experimental design, including appropriate controls, researchers can leverage this technique to gain valuable insights into the role of oxidative stress in health and disease, and to accelerate the development of new therapeutic interventions.

References

-

A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. PMC. Available at: [Link]

-

Abdussalam, A., Chen, Y., Yuan, F., Ma, X., Lou, B., & Xu, G. (2022). Dithiothreitol–Lucigenin Chemiluminescent System for Ultrasensitive Dithiothreitol and Superoxide Dismutase Detection. Analytical Chemistry, 94(31), 11023–11029. Available at: [Link]

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. Circulation Research, 89(11), E46–E47. Available at: [Link]

-

Effect of Catalyst on Lucigenin Chemiluminescence with Hydrogen Peroxide. (2021). Journal of Emerging Technologies and Innovative Research, 8(3). Available at: [Link]

-

Schematic reaction scheme of lucigenin with H2O2 in alkaline medium (* indicates an excited molecule). ResearchGate. Available at: [Link]

-

Calcerrada, P., Peluffo, G., & Radi, R. (2001). Artifacts related to lucigenin chemiluminescence for superoxide detection in a vascular system. Brazilian Journal of Medical and Biological Research, 34(11), 1453–1459. Available at: [Link]

-

Harrison, D. G., Griendling, K. K., Landmesser, U., Hornig, B., & Drexler, H. (2002). Detection of Superoxide in Vascular Tissue. Circulation Research, 91(3), 193–200. Available at: [Link]

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. Circulation Research, 89(11), E46–E47. Available at: [Link]

-

Saqib, M., et al. (2021). Lucigenin-pyrogallol chemiluminescence for the multiple detection of pyrogallol, cobalt ion, and tyrosinase. Journal of Food and Drug Analysis, 29(3), 510-520. Available at: [Link]

-

Nekimken, H. L. (1986). The Role of Metal Ions and Metallo-Complexes in Luminol Chemiluminescence (Catalysis). University of Illinois at Urbana-Champaign. Available at: [Link]

-

Dong, Z., Du, F., Hanif, S., Tian, Y., & Xu, G. (2024). Development of chemiluminescent systems and devices for analytical applications. Chemical Communications. Available at: [Link]

-

The Molecular Basis of Organic Chemiluminescence. MDPI. Available at: [Link]

-

Mechanism of electrochemical generation of chemiluminescence for lucigenin in the presence of molecular oxygen. ResearchGate. Available at: [Link]

-

Aitken, R. J., & Clarkson, J. S. (1992). Reactive oxygen species and human spermatozoa: analysis of the cellular mechanisms involved in luminol- and lucigenin-dependent chemiluminescence. Journal of Reproduction and Fertility, 94(1), 19–27. Available at: [Link]

-

Zhang, L., et al. (2020). Chemiluminescence of lucigenin-tetracycline and its application for sensitive determination of procyanidin. BMC Chemistry, 14(1), 1-9. Available at: [Link]

-

Lucigenin chemiluminescent reaction (taken from with minor alterations). ResearchGate. Available at: [Link]

-

Heitzer, T., et al. (1999). Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production. Biochemical and Biophysical Research Communications, 254(3), 749-752. Available at: [Link]

-

Saqib, M., et al. (2021). Lucigenin-pyrogallol chemiluminescence for the multiple detection of pyrogallol, cobalt ion, and tyrosinase. Journal of Food and Drug Analysis, 29(3), 510-520. Available at: [Link]

-

Alwarthan, A. A., Al-Lawgari, M. A., & Al-Swaidan, H. M. (2012). Recent analytical applications of nanoparticle sensitized lucigenin and luminol chemiluminescent reactions. Journal of Chemical Sciences, 124(6), 1205–1216. Available at: [Link]

-

Chemiluminescence measurement of the generation of reactive oxygen species. Berthold Technologies. Available at: [Link]

-

Rauhut, M. M., Sheehan, D., Clarke, R. A., & Semsel, A. M. (1965). Chemiluminescent reactions of lucigenin. 1. Reactions of lucigenin with hydrogen peroxide. Journal of the American Chemical Society, 87(10), 2284–2294. Available at: [Link]

Sources

- 1. Development of chemiluminescent systems and devices for analytical applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04414B [pubs.rsc.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Reactive oxygen species and human spermatozoa: analysis of the cellular mechanisms involved in luminol- and lucigenin-dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Metal Ions and Metallo-Complexes in Luminol Chemiluminescence (Catalysis) | IDEALS [ideals.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,10-Dimethylacridinium methyl sulfate

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,10-Dimethylacridinium Methyl Sulfate

Introduction and Scope

This technical guide provides a comprehensive analysis of the core physical, chemical, and photophysical properties of 2,10-Dimethylacridinium methyl sulfate. Acridinium salts are a class of heterocyclic organic compounds renowned for their potent chemiluminescent and fluorescent properties, which has led to their widespread application in analytical chemistry, clinical diagnostics, and molecular biology as labels and probes.

The defining characteristic of the acridinium core is its electron-deficient nature, making it highly susceptible to nucleophilic attack and a participant in electron transfer reactions. These fundamental reactivities are the basis for its utility. This guide is intended for researchers, chemists, and drug development professionals, offering not just a compilation of data, but also a discussion of the underlying chemical principles and field-proven experimental methodologies. While specific experimental data for the 2,10-dimethyl isomer is limited in published literature, this document synthesizes known information from closely related acridinium analogues to provide a robust and predictive overview.

Compound Identification and Structure

The accurate identification and structural understanding of a compound are paramount for any scientific investigation.

-

Systematic Name: 2,10-Dimethylacridinium, methyl sulfate

-

Common Name: 2,10-Dimethylacridinium methyl sulfate

-

CAS Number: 13348-58-8[1]

-

Molecular Formula: C₁₅H₁₄N⁺ · CH₃O₄S⁻

-

Molecular Weight: 319.38 g/mol [1]

The structure consists of a cationic 2,10-dimethylacridinium moiety and a methyl sulfate anion. The acridinium core is a planar, tricyclic aromatic system. The positive charge is formally located on the heterocyclic nitrogen atom, which is quaternized by a methyl group at the 10-position. A second methyl group is substituted at the 2-position of one of the outer aromatic rings.

Caption: Ionic structure of the target compound.

Physical Properties

Specific, experimentally determined physical constants for 2,10-Dimethylacridinium methyl sulfate are not widely reported. However, based on the properties of analogous acridinium salts and organic ionic compounds, the following characteristics can be predicted.

| Property | Expected Value / Description | Rationale & Field Insights |

| Appearance | Yellow to orange crystalline solid. | The extended π-conjugation of the acridinium cation results in absorption of blue/violet light, making the compound appear yellow or orange. |

| Melting Point | Expected to be >150 °C (with decomposition). | As an ionic salt, strong electrostatic forces lead to a high lattice energy and thus a high melting point. Thermal decomposition is common for complex organic salts. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Moderately soluble in polar protic solvents (e.g., Methanol, Water). Sparingly soluble in non-polar solvents (e.g., Toluene, Hexane). | "Like dissolves like" is the guiding principle. The ionic nature dictates solubility in polar media. In protic solvents, strong solvation of the cation and anion is required to overcome lattice energy. Anion choice significantly impacts solubility; salts with larger, more charge-diffuse anions are often more soluble in less polar organic solvents.[2] |

Chemical and Photophysical Properties

The chemistry of 2,10-Dimethylacridinium methyl sulfate is dominated by the electrophilic and photophysically active nature of the acridinium cation.

Chemiluminescence

The hallmark of acridinium compounds is their ability to produce light via a chemical reaction, a process known as chemiluminescence. The reaction does not require enzymatic catalysis and proceeds rapidly upon the introduction of an oxidizing agent under basic conditions.

Mechanism of Action: The universally accepted mechanism involves two key steps:

-

Nucleophilic Attack and Dioxetanone Formation: In an alkaline environment (typically pH > 8), hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electron-deficient C9 carbon of the acridinium ring. This is the rate-determining step. The subsequent intramolecular cyclization expels the leaving group (if any is present at C9) and forms a highly unstable, high-energy 1,2-dioxetanone intermediate.

-

Decomposition and Light Emission: The strained four-membered ring of the dioxetanone rapidly decomposes, releasing carbon dioxide (CO₂) and producing an electronically excited state of the corresponding N-methylacridone derivative (N-methyl-2-methylacridone). This excited molecule then relaxes to its ground state by emitting a photon of light, typically in the blue-green region of the spectrum.

Caption: Generalized reaction pathway for acridinium chemiluminescence.

Spectroscopic Properties

Acridinium salts are both UV-Vis active and fluorescent. These properties are intrinsic to the π-conjugated system of the cation and are sensitive to the local molecular environment.

| Parameter | Expected Range | Scientific Context |

| UV-Vis Absorption (λ_abs) | 350 - 450 nm | The absorption spectrum is characterized by structured bands corresponding to π-π* transitions within the aromatic system. The exact maxima are influenced by substitution and solvent polarity. For example, the related 9-mesityl-10-methylacridinium cation absorbs around 430 nm in acetonitrile.[3] |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Acridinium salts typically exhibit high molar absorptivity, making them detectable at low concentrations via absorption spectroscopy. |

| Fluorescence Emission (λ_em) | 420 - 520 nm | Emission occurs from the first excited singlet state (S₁). The emission wavelength is solvent-dependent, often showing a red-shift (bathochromic shift) in more polar solvents due to the stabilization of the more polar excited state.[4][5] |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 1.0 | The quantum yield is highly dependent on the molecular structure and environment. Some derivatives, like the 9-mesityl-10-methylacridinium ion, can exhibit near-unity quantum yields in the absence of quenchers.[3] However, the unsubstituted N-methylacridinium cation itself is less fluorescent. |

Stability

The stability of the compound is a critical factor for its storage and application.

-

pH Stability: Acridinium compounds are generally very stable in acidic to neutral solutions (pH < 7).[6] In alkaline solutions (pH > 8), they are susceptible to hydrolysis, where a hydroxide ion can attack the C9 position to form a non-fluorescent pseudobase. This process is typically reversible upon re-acidification.

-

Photostability: As with many fluorescent dyes, prolonged exposure to high-intensity light, particularly in the UV range, can lead to photobleaching and degradation. Solutions should be protected from light during storage.[4]

-

Thermal Stability: The compound is expected to be stable at ambient and refrigerated temperatures as a solid. In solution, thermal stability is linked to pH and solvent choice.

Reactivity

-

Lewis Acidity: The electron-deficient acridinium cation has a high affinity for hydrides and can act as a carbon-based Lewis acid, forming frustrated Lewis pairs (FLPs) with sterically hindered bases to activate small molecules.[2]

-

Nucleophilic Addition: The C9 position is highly electrophilic and is the primary site of reaction. It reacts readily with nucleophiles such as cyanide, peroxide, and hydroxide ions.[7] This reactivity is the basis for its use as a chemiluminescent agent and in some sensor applications.

-

Methyl Sulfate Anion: The methyl sulfate anion (CH₃SO₄⁻) is the conjugate base of methylsulfuric acid. It is a significantly weaker nucleophile and methylating agent than its parent compound, dimethyl sulfate ((CH₃)₂SO₄). However, the potential for methylation of highly nucleophilic substrates under forcing conditions should not be entirely dismissed.

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols for characterization are essential.

Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and emission spectra of 2,10-Dimethylacridinium methyl sulfate.

1. Reagent and Sample Preparation: a. Prepare a 1 mM stock solution by dissolving an accurately weighed sample (e.g., 3.19 mg) in a suitable spectroscopic-grade solvent (e.g., 10 mL of acetonitrile or DMSO). Use a Class A volumetric flask. b. From the stock solution, prepare a working solution (e.g., 10 µM) by serial dilution for analysis. The final concentration should yield an absorbance maximum between 0.1 and 1.0 AU for absorption measurements.

2. UV-Vis Absorption Measurement: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent (for the reference beam) and the sample solution (for the sample beam). c. Record a baseline spectrum with pure solvent in both cuvettes. d. Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum from 250 nm to 600 nm. e. Identify the wavelength of maximum absorbance (λ_max).

3. Fluorescence Emission Measurement: a. Use a calibrated spectrofluorometer. b. Use a four-sided polished quartz cuvette. The sample absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects. c. Set the excitation wavelength (λ_ex) to the determined λ_max (e.g., ~420 nm). d. Scan the emission spectrum from (λ_ex + 10 nm) to 700 nm. e. Identify the wavelength of maximum emission (λ_em).

Caption: Standard workflow for photophysical characterization.

Protocol: Chemiluminescence Assay

This protocol describes a typical method to trigger and measure the light output from the compound.

1. Reagent Preparation: a. Trigger Solution A (Oxidant): 0.1 M Hydrogen Peroxide (H₂O₂) in 0.1 M Nitric Acid. b. Trigger Solution B (Base): 0.25 M Sodium Hydroxide (NaOH). c. Analyte Solution: 1 µM solution of 2,10-Dimethylacridinium methyl sulfate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

2. Measurement Procedure: a. Use a luminometer equipped with reagent injectors. b. Pipette 100 µL of the Analyte Solution into a luminometer tube. c. Place the tube in the luminometer. d. Program the instrument to inject 100 µL of Trigger Solution A followed immediately by 100 µL of Trigger Solution B. e. Integrate the light signal (Relative Light Units, RLU) for 2-10 seconds immediately after injection. f. The resulting light flash is rapid, with most of the emission occurring within the first few seconds.

Safety, Handling, and Storage

CRITICAL SAFETY WARNING: The methyl sulfate anion is structurally related to dimethyl sulfate ((CH₃)₂SO₄) , a potent, volatile, and highly toxic alkylating agent that is a known human carcinogen.[8] While the methyl sulfate anion itself is far less reactive, the synthesis of this compound may involve dimethyl sulfate. Therefore, this compound must be handled with extreme caution, assuming the potential presence of residual dimethyl sulfate.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear dual-layer chemical-resistant gloves (e.g., a nitrile base glove with a laminate polymer outer glove).

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Handling: Avoid creating dust. Do not inhale powder or vapors. Avoid all contact with skin and eyes. In case of a spill, do not attempt to clean up without appropriate training and PPE. Decontaminate spills and equipment with a dilute solution of aqueous ammonia or sodium hydroxide to hydrolyze the reactive species.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The storage area should be well-ventilated and separate from strong oxidizing agents and bases.

References

-

Global Substance Registration System (GSRS). 2,10-DIMETHYLACRIDIN-10-IUM,METHYLSULFATE. [Link]

-

ChemIndex. 613-15-0 | 2-methylacridine. [Link]

-

NextSDS. 10-METHYLACRIDINIUM METHYL SULFATE — Chemical Substance Information. [Link]

-

MDPI. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing. [Link]

-

PubMed. 10-Methyl- and 9,10-dimethylacridinium methyl sulfate. [Link]

-

NextSDS. 9,10-Dimethylacridinium methyl sulfate — Chemical Substance Information. [Link]

-

LookChem. 9,10-dimethylacridin-10-ium,iodide CAS NO.951-00-8. [Link]

-

Kent Academic Repository. N-Methylacridinium Salts: Carbon Lewis Acids in Frustrated Lewis Pairs for σ-Bond Activation and Catalytic Reductions. [Link]

-

Wikipedia. Dimethyl sulfate. [Link]

-

ACS Publications. Acridinium Salt Based Fluorescent and Colorimetric Chemosensor for the Detection of Cyanide in Water. [Link]

-

ACS Publications. Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. [Link]

-

Thieme Chemistry. Synthesis and Applications of Acridinium Salts (Update 2022). [Link]

-

PubMed. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N-Methylacridinium Salts: Carbon Lewis Acids in Frustrated Lewis Pairs for ?-Bond Activation and Catalytic Reductions - Kent Academic Repository [kar.kent.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 2,10-Dimethylacridinium Methyl Sulfate: A Comprehensive Technical Guide

[label="Reflux (110°C)\n

Executive Summary

2,10-Dimethylacridinium methyl sulfate (CAS: 13348-58-8) [2.3] is a critical quaternary ammonium salt utilized extensively as a precursor in the development of chemiluminescent acridinium esters (e.g., DMAE-NHS) and as a highly oxidizing organic photoredox catalyst[1]. This technical whitepaper provides a rigorous, self-validating methodology for its synthesis via the direct N-alkylation of 2-methylacridine using dimethyl sulfate (DMS)[2]. Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, strict safety protocols, and robust purification strategies.

Mechanistic Rationale & Causality in Experimental Design

The core transformation relies on the nucleophilic attack of the acridine nitrogen (position 10) onto the electrophilic methyl group of DMS[3]. As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected over alternatives:

-

Reagent Selection (The Case for DMS): While methyl iodide (MeI) is a common methylating agent, its high volatility (bp 42 °C) often requires pressurized reaction vessels to achieve the activation energy necessary for sterically hindered acridines. Dimethyl sulfate (bp 188 °C) allows for high-temperature reflux at atmospheric pressure using standard glassware[4]. Furthermore, the resulting methyl sulfate counterion ( CH3SO4− ) provides a favorable solubility profile for subsequent functionalization or counterion exchange (e.g., to BF4− or PF6− ) in photoredox applications[5].

-

Solvent Causality (The Toluene Advantage): The choice of anhydrous toluene is a deliberate thermodynamic strategy. Both 2-methylacridine and DMS are highly soluble in hot toluene. However, as the highly polar 2,10-dimethylacridinium methyl sulfate salt forms, it rapidly exceeds its solubility limit in the non-polar solvent[2]. This continuous precipitation acts as a self-validating visual indicator of reaction progress, drives the reaction forward according to Le Chatelier’s principle, prevents over-alkylation, and simplifies downstream isolation to a simple filtration step[3].

Safety & Reagent Handling

CRITICAL WARNING: Dimethyl sulfate is a potent, volatile alkylating agent and a known carcinogen.

-

Execution: All operations must be conducted in a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, face shield).

-

Quenching Protocol: DMS must never be disposed of directly. All filtrates, washes, and contaminated glassware must be quenched in a bath of 10% aqueous NaOH or 10% aqueous ammonia for a minimum of 24 hours. This high-pH environment rapidly hydrolyzes residual DMS into non-toxic methanol and sodium methyl sulfate[4].

Experimental Protocol

Standard Scale: 10.0 mmol

Step 1: Reaction Setup

-

In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 1.93 g (10.0 mmol) of 2-methylacridine in 50 mL of anhydrous toluene[3].

-

Stir at room temperature until the solution is completely homogeneous.

-

Using a glass syringe, carefully add 2.85 mL (30.0 mmol, 3.0 equiv) of redistilled dimethyl sulfate dropwise to the mixture[4].

Step 2: N-Alkylation & Precipitation 4. Heat the reaction mixture to a gentle reflux (110 °C) using a silicone oil bath[3]. 5. Maintain reflux for 4 to 12 hours. During this period, a yellow-green precipitate of the acridinium salt will form on the flask walls and within the bulk solution[2]. 6. Monitor the reaction via TLC (10% MeOH in Dichloromethane). Once the starting material is consumed, remove the flask from the heat source.

Step 3: Isolation & Quenching 7. Allow the mixture to cool to room temperature, then transfer the flask to an ice-water bath (4 °C) for 1 hour to maximize the precipitation of the salt[3]. 8. Isolate the crude product via rapid vacuum filtration using a Büchner funnel. 9. Wash the filter cake sequentially with cold toluene (2 × 15 mL) and anhydrous diethyl ether (2 × 20 mL) to extract any residual DMS and unreacted 2-methylacridine[2]. 10. Immediate Action: Transfer the toxic filtrate directly to the 10% NaOH quenching bath.

Step 4: Purification (Recrystallization) 11. Transfer the crude yellow solid to an Erlenmeyer flask. Dissolve the solid in a minimum volume of boiling dichloromethane (DCM) or methanol (~15-20 mL)[4]. 12. Filter the hot solution if any insoluble dark particulates remain. 13. Slowly add anhydrous diethyl ether dropwise to the stirring filtrate until the solution becomes slightly turbid. 14. Cool the mixture to 0 °C to induce crystallization. Collect the high-purity crystals by vacuum filtration and dry under high vacuum for 12 hours to afford the pure product.

Data Presentation

Table 1: Quantitative Reaction Parameters & Optimization

| Parameter | Value | Rationale |

|---|---|---|

| 2-Methylacridine | 1.0 equiv | Limiting reagent. |

| Dimethyl Sulfate (DMS) | 3.0 equiv | Drives reaction to completion; compensates for thermal degradation at reflux. |

| Solvent | Anhydrous Toluene (0.2 M) | Solubilizes neutral reagents; forces ionic product precipitation. |

| Temperature | 110 °C (Reflux) | Overcomes activation energy for sterically hindered N-alkylation. |

| Reaction Time | 4 - 12 hours | Ensures maximum conversion; visually confirmed by heavy precipitation. |

| Expected Yield | 75 - 85% | Primary mass losses occur during the recrystallization step. |

Table 2: Analytical Characterization Summary (Expected Values)

| Technique | Signal / Value | Assignment |

|---|---|---|

| ^1H NMR (400 MHz, DMSO-d6) | ~4.80 ppm (s, 3H) | N-CH3 (acridinium core) |

| ^1H NMR (400 MHz, DMSO-d6) | ~3.38 ppm (s, 3H) | CH3SO4⁻ (methyl sulfate counterion) |

| ^1H NMR (400 MHz, DMSO-d6) | ~2.65 ppm (s, 3H) | C2-CH3 (aromatic methyl group) |

| ^1H NMR (400 MHz, DMSO-d6) | 7.90 - 9.50 ppm (m, 7H) | Acridinium aromatic protons |

| ESI-MS (Positive Mode) | m/z 208.1 | [M - CH3SO4]⁺ cation |

| Melting Point | > 200 °C (dec.) | Characteristic thermal decomposition of quaternary organic salts |

Process Visualization

Workflow for the synthesis and purification of 2,10-Dimethylacridinium methyl sulfate.

References

- Smith, J. A., et al. "Fluorescent dyes based on acridine and acridinium derivatives." European Patent EP2795324A1, 2014. Source: Google Patents.

- Law, S. J., et al. "Functionalized hydrophilic acridinium esters." U.S. Patent US5656426A, 1997. Source: Google Patents.

-

Global Substance Registration System (GSRS). "2,10-DIMETHYLACRIDIN-10-IUM,METHYLSULFATE." Source: National Institutes of Health (NIH). URL:[Link]

- "Synthesis of acridinium ester chemiluminescent substrate DMAE.NHS." Patent CN106749185A, 2017. Source: Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP2795324A1 - Fluorescent dyes based on acridine and acridinium derivatives - Google Patents [patents.google.com]

- 3. US5656426A - Functionaized hydrophilic acridinium esters - Google Patents [patents.google.com]

- 4. Synthesis of acridinium ester chemiluminescent substrate DMAE.NHS - Eureka | Patsnap [eureka.patsnap.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

2,10-Dimethylacridinium Methyl Sulfate (Lucigenin) for Superoxide Anion Detection: A Comprehensive Technical Guide

Executive Summary

The accurate quantification of the superoxide anion radical (O₂•⁻) is a critical parameter in understanding oxidative stress, vascular pathology, and cellular signaling. Among the available chemiluminescent probes, 2,10-Dimethylacridinium methyl sulfate —commonly known as Lucigenin —remains one of the most sensitive and widely utilized molecules for real-time O₂•⁻ detection[1]. However, its application has been historically complicated by methodological controversies regarding artifactual ROS generation.

This whitepaper provides an in-depth mechanistic analysis of lucigenin-enhanced chemiluminescence, resolves the redox cycling controversy through concentration dynamics, and establishes a self-validating experimental framework designed for researchers and drug development professionals.

Mechanistic Principles of Lucigenin Chemiluminescence

Lucigenin (Luc²⁺) does not directly emit light upon initial contact with superoxide; rather, it undergoes a complex, two-step reductive pathway. Understanding this causality is essential for designing accurate assays and troubleshooting background noise[2].

-

Primary Reduction: The ground-state lucigenin dication (Luc²⁺) undergoes a one-electron reduction mediated by a superoxide anion, forming a lucigenin cation radical (Luc•⁺).

-

Dioxetane Formation: This radical subsequently reacts with a second superoxide anion to form an unstable lucigenin dioxetane intermediate.

-

Cleavage and Emission: The dioxetane intermediate rapidly cleaves into two molecules of N-methylacridone (NMA). One of these molecules is generated in an electronically excited state (NMA). As NMA relaxes back to its ground state, it releases a photon, producing a measurable chemiluminescent signal peaking between 455 nm and 505 nm[1][3].

Figure 1: Chemiluminescent reaction mechanism of Lucigenin with superoxide anion.

The Redox Cycling Controversy: Causality and Concentration Dynamics

For years, the validity of lucigenin was questioned due to a phenomenon known as redox cycling [4]. Critics argued that flavoenzymes (e.g., endothelial NO synthase, NADPH oxidase) could directly reduce Luc²⁺ to Luc•⁺. If the local concentration of lucigenin is excessively high, this Luc•⁺ radical can transfer its electron to molecular oxygen (O₂), artificially generating the very superoxide it is meant to measure[5].

The Resolution: The extent of redox cycling is strictly concentration-dependent.

-

High Concentrations (>50 μM): At high concentrations, the sheer volume of Luc•⁺ radicals outpaces the availability of endogenous O₂•⁻, leading the radicals to react with ambient O₂, thereby artificially amplifying the signal[3].

-

Low Concentrations (5 μM): At a strictly controlled concentration of 5 μM, the probability of Luc•⁺ reacting with existing endogenous O₂•⁻ to form the light-emitting dioxetane intermediate vastly outcompetes the artifactual reaction with O₂. Extensive validation using electron paramagnetic resonance (EPR) and cytochrome c reduction assays has confirmed that 5 μM lucigenin accurately reflects endogenous superoxide production without inducing redox cycling[2][3].

Quantitative Probe Comparison

To contextualize lucigenin's utility, the following table summarizes the quantitative parameters of leading superoxide probes[4][5]:

| Probe | Primary Target | Optimal Concentration | Advantages | Limitations |

| Lucigenin | O₂•⁻ | 5 μM | Exceptional sensitivity in intact vascular tissues; continuous real-time monitoring. | Prone to redox cycling if concentration exceeds 10–50 μM. |

| Coelenterazine | O₂•⁻, ONOO⁻ | 10–20 μM | Does not undergo redox cycling; brighter absolute luminescence. | Not entirely specific to O₂•⁻; cross-reacts heavily with peroxynitrite. |

| Dihydroethidium (DHE) | O₂•⁻ | 2–10 μM | Intracellular fluorescent detection; stable oxidation product. | Oxidized by cytochrome c; requires HPLC to separate 2-OH-E+ from non-specific ethidium. |

| L-012 | O₂•⁻, ONOO⁻ | 100 μM | Extremely high sensitivity (10-100x greater than standard luminol). | High cross-reactivity with other reactive nitrogen/oxygen species. |

Self-Validating Experimental Protocol: Superoxide Detection in Tissue/Cells

A robust scientific protocol must be a self-validating system. The following methodology for measuring NADPH oxidase-driven superoxide production in vascular tissue incorporates mandatory internal controls to guarantee signal authenticity[3][5].

Step-by-Step Methodology

1. Buffer Preparation & Equilibration

-

Prepare a physiological Krebs-HEPES buffer (pH 7.4). Causality: Maintaining physiological pH and ion concentration is critical, as NADPH oxidase and other enzymatic sources of O₂•⁻ are highly sensitive to environmental ionic shifts.

-

Pre-warm the buffer to 37°C and bubble with 95% O₂ / 5% CO₂.

2. Probe Addition (Strictly 5 μM)

-

Add 2,10-Dimethylacridinium methyl sulfate to a final concentration of 5 μM. Causality: As established, exceeding this concentration risks artifactual redox cycling, invalidating the data[3].

3. Dark Adaptation

-

Incubate the tissue/cell suspension with the probe in absolute darkness for 15–20 minutes at 37°C. Causality: Lucigenin is highly photosensitive. Dark adaptation prevents photon-induced auto-oxidation and allows the baseline background signal to stabilize before measurement[1].

4. Chemiluminescence Measurement

-

Transfer the samples to a tube luminometer or a microplate reader equipped with a highly sensitive photomultiplier tube (PMT). Record the baseline relative light units (RLU) over a 10-minute period.

5. The Self-Validation Step (Mandatory)

-

Negative Control (Specificity): Add Superoxide Dismutase (SOD) at 100 U/mL to a parallel sample. Causality: SOD specifically catalyzes the dismutation of O₂•⁻ into H₂O₂ and O₂. If the chemiluminescence signal is genuinely derived from superoxide, SOD will immediately quench the signal. A residual signal indicates non-specific background interference[5].

-

Inhibitor Control (Source Identification): To confirm the enzymatic source, add specific inhibitors (e.g., DPI for flavoproteins/NADPH oxidase, or L-NAME for uncoupled eNOS).

Figure 2: Standardized workflow for Lucigenin chemiluminescence with self-validating controls.

Data Interpretation and Normalization

Raw chemiluminescence data (measured in Relative Light Units, RLU) is inherently variable due to differences in tissue size or cell count. To ensure reproducibility across biological replicates:

-

Background Subtraction: Always subtract the blank buffer + lucigenin signal from the biological sample signal.

-

Protein Normalization: Lyse the tissue/cells post-measurement using a standard RIPA buffer and perform a Bradford or BCA protein assay.

-

Final Output: Express the final validated data as RLU / mg of protein / minute .

By adhering to the 5 μM concentration limit and employing SOD-quenching as a strict validation gate, researchers can confidently utilize 2,10-Dimethylacridinium methyl sulfate to yield highly accurate, real-time insights into superoxide pathophysiology.

Sources

Lucigenin as a Chemiluminescent Probe for Reactive Oxygen Species: An In-depth Technical Guide

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive ROS Detection

Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism. It is now well-established that they are critical signaling molecules involved in a myriad of physiological and pathophysiological processes.[1] The superoxide anion (O₂⁻), in particular, is a key progenitor of many other ROS and plays a significant role in conditions ranging from vascular diseases to neurodegeneration.[1] Consequently, the accurate and sensitive detection of O₂⁻ in biological systems is paramount for advancing our understanding of these processes and for the development of novel therapeutics. Among the various methods available, lucigenin-based chemiluminescence has emerged as a highly sensitive and widely used technique for this purpose.[2][3] This guide provides an in-depth technical overview of lucigenin as a chemiluminescent probe, focusing on its mechanism of action, practical experimental protocols, and a critical evaluation of its advantages and limitations.

The Core of Detection: Understanding Lucigenin's Chemiluminescence

Lucigenin (bis-N-methylacridinium nitrate) is a chemiluminescent probe that emits light in the presence of superoxide anions.[4][5] The fundamental principle of this assay lies in a series of chemical reactions that culminate in the production of photons. The process is initiated by the one-electron reduction of the lucigenin dication (Luc²⁺) by a superoxide molecule to form a lucigenin cation radical (Luc•⁺).[1][6] This radical then reacts with a second superoxide molecule to form an unstable dioxetane intermediate.[1][6] The subsequent decomposition of this dioxetane yields two molecules of N-methylacridone, with one being in an electronically excited state. As this excited molecule returns to its ground state, it releases a photon of light, which can be quantified using a luminometer.[6][7]

The high sensitivity of the lucigenin assay stems from the rapid reaction rate between superoxide and lucigenin, which is approximately 10⁸ mol/L per second.[1] This makes it significantly more sensitive than other methods like the cytochrome c reduction assay.[1][2]

Visualizing the Mechanism of Action

The following diagram illustrates the key steps in the lucigenin chemiluminescence reaction for the detection of superoxide.

Caption: The reaction pathway of lucigenin with superoxide to produce light.

Experimental Protocol: A Self-Validating System for Superoxide Detection

The following protocol is designed to provide a robust and reliable framework for measuring superoxide production using lucigenin-enhanced chemiluminescence. The inclusion of specific controls is critical for validating the results and addressing potential artifacts.

I. Reagent and Sample Preparation

-

Lucigenin Stock Solution: Prepare a 10 mM stock solution of lucigenin (bis-N-methylacridinium nitrate) in DMSO.[8] Store in small aliquots at -20°C, protected from light.

-

Working Buffer: A suitable buffer is crucial for maintaining physiological conditions. Phosphate-buffered saline (PBS) containing 5 mM glucose, 1 mM Mg²⁺, and 0.5 mM Ca²⁺ is commonly used for cell-based assays.[9]

-

Cell or Tissue Preparation: Isolate and prepare cells or tissues according to standard laboratory protocols. For cell suspensions, a typical concentration is 5 x 10⁴ cells per well in a 96-well plate.[9] For tissue homogenates, the protein concentration should be optimized, often up to 100 µg.[2]

-

Stimulants (Optional): If investigating stimulated ROS production, prepare stock solutions of stimulants such as phorbol myristate acetate (PMA) at appropriate concentrations (e.g., 200 ng/ml).[9]

-

Controls:

-

Superoxide Dismutase (SOD): Prepare a stock solution of SOD (e.g., 0.1 mg/ml) to confirm the specificity of the signal for superoxide.[9]

-

NAD(P)H Oxidase Inhibitors: If investigating NAD(P)H oxidase activity, use inhibitors like diphenyleneiodonium (DPI).[10]

-

Vehicle Controls: Prepare vehicle controls for all stimulants and inhibitors.

-

II. Experimental Workflow

The following diagram outlines the general workflow for a lucigenin-based chemiluminescence assay.

Caption: A generalized workflow for measuring superoxide with lucigenin.

III. Measurement Procedure

-

Plate Setup: Seed the prepared cells or add tissue homogenates into a white, opaque 96-well plate suitable for luminescence measurements.

-

Addition of Lucigenin: Add the lucigenin working solution to each well to a final concentration that is non-redox cycling. A concentration of 5 µM is often recommended to minimize artifacts.[1][11][12]

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 3 minutes) to allow for temperature equilibration.[9]

-

Baseline Reading: Measure the baseline chemiluminescence using a luminometer with temperature control.

-

Stimulation: Add the stimulant or vehicle to the appropriate wells.

-

Kinetic Measurement: Immediately begin measuring the chemiluminescence kinetically over a defined period (e.g., 30 minutes).[9]

-

Specificity Control: In a parallel set of wells, or at the end of the kinetic read, add SOD and measure the chemiluminescence to confirm that the signal is due to superoxide. A significant decrease in the signal in the presence of SOD validates the assay's specificity.[9][10]

IV. Data Analysis and Interpretation

The output from the luminometer will be in relative light units (RLU). Data can be expressed as the peak chemiluminescence, the area under the curve, or the rate of light emission. It is essential to subtract the background signal from vehicle-treated controls. The SOD-inhibitable portion of the signal represents the superoxide-specific chemiluminescence.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference(s) |

| Lucigenin Concentration | 5 µM (to avoid redox cycling) | [1][11][12] |

| Cell Density | 5 x 10⁴ cells/well (96-well plate) | [9] |

| Tissue Homogenate | Up to 100 µg protein | [2] |

| PMA Concentration | 200 ng/ml | [9] |

| Incubation Temperature | 37°C | [9] |

| Emission Wavelength | ~470 nm | [7] |

Critical Considerations and Scientific Integrity

The Controversy of Redox Cycling

A significant point of discussion and a potential pitfall in the use of lucigenin is its capacity for redox cycling, particularly at higher concentrations.[1][10][13] This phenomenon involves the reduction of lucigenin by cellular reductases to its cation radical, which can then react with molecular oxygen to artificially generate superoxide, leading to an overestimation of the actual superoxide levels.[6][14]

However, extensive research has demonstrated that using low concentrations of lucigenin (typically 5 µM) minimizes or eliminates this artifact in many biological systems, including vascular tissues.[1][11][12] The one-electron reduction potential of lucigenin is a key factor in this debate.[6][15][16] While some studies suggest it is close to that of the O₂/O₂⁻ couple, making redox cycling plausible, others argue that thermodynamic considerations make it unlikely.[3][6][15]

Expert Insight: It is imperative for researchers to validate the lucigenin concentration for their specific experimental system. This can be achieved by performing concentration-response curves and correlating the results with other superoxide detection methods, such as electron paramagnetic resonance (EPR) spectroscopy or the cytochrome c reduction assay.[1][10]

Specificity and Potential Interferences

While lucigenin is considered highly specific for superoxide, it's important to be aware of potential interferences.[17] For instance, some studies suggest that lucigenin may also detect hydrogen peroxide under certain conditions, although this is less common.[10][18] The use of catalase can help to dissect the contribution of hydrogen peroxide to the chemiluminescent signal.[10]

Furthermore, the direct enzymatic reduction of lucigenin by certain enzymes can decrease the chemiluminescence signal by competing with the one-electron reduction of oxygen to superoxide.[19] This highlights the importance of thorough characterization of the experimental system.

Comparison with Other ROS Probes

| Probe | Target ROS | Advantages | Disadvantages | Reference(s) |

| Lucigenin | Superoxide (O₂⁻) | High sensitivity and specificity for O₂⁻ | Potential for redox cycling at high concentrations; extracellular detection | [1][17][20] |

| Luminol | H₂O₂, O₂⁻, others | High sensitivity | Low specificity, reacts with multiple ROS | [1][7] |

| Coelenterazine | Superoxide (O₂⁻), Peroxynitrite | High sensitivity, no redox cycling | Also reacts with peroxynitrite | [1][13][21] |

| Dihydroethidine (DHE) | Superoxide (O₂⁻) | Intracellular detection | Can be oxidized by other species | [1] |

Conclusion: A Powerful Tool When Used with Scientific Rigor

Lucigenin-enhanced chemiluminescence remains a powerful and highly sensitive method for the detection of superoxide in a variety of biological systems.[3][17] Its utility in advancing our understanding of the role of ROS in health and disease is undeniable.[1] However, as with any scientific technique, its successful application hinges on a thorough understanding of its underlying chemistry, careful experimental design, and the inclusion of appropriate controls to ensure the integrity and validity of the data. By adhering to the principles of scientific rigor outlined in this guide, researchers can confidently employ lucigenin as a valuable tool in their exploration of the complex world of reactive oxygen species.

References

-

Guzik, T. J., & Harrison, D. G. (2002). Detection of Superoxide in Vascular Tissue. Circulation Research, 91(3), 181-187. [Link]

-

Spasojevic, I., Liochev, S. I., & Fridovich, I. (2000). Lucigenin: redox potential in aqueous media and redox cycling with O-(2) production. Archives of biochemistry and biophysics, 373(2), 447–450. [Link]

-

Minkenberg, I., & Ferber, E. (1984). Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes. Journal of immunological methods, 71(1), 61–67. [Link]

-

Ushio-Fukai, M. (1999). Detergent-amplified chemiluminescence of lucigenin for determination of superoxide anion production by NADPH oxidase and xanthine oxidase. Analytical biochemistry, 266(2), 155–161. [Link]

-

Afanas'ev, I. B. (1999). Lucigenin is a mediator of cytochrome C reduction but not of superoxide production. Archives of biochemistry and biophysics, 365(2), 363–364. [Link]

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. Luminescence, 16(5), 305-307. [Link]

-

Sato, H., Oku, T., & Nunoi, H. (2013). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. Clinical biochemistry, 46(12), 1113–1118. [Link]

-

Calcerrada, P., Zoccal, D. A., Garcia, I. T., & Antunes, F. (2001). Artifacts related to lucigenin chemiluminescence for superoxide detection in a vascular system. Free radical biology & medicine, 30(6), 652–658. [Link]

-

Martin, M. E., & Logsdon, N. J. (1990). Lucigenin chemiluminescence as a probe for measuring reactive oxygen species production in Escherichia coli. Analytical biochemistry, 186(2), 316–319. [Link]

-

Tarpey, M. M., & Fridovich, I. (1999). Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation. Circulation research, 84(10), 1203–1211. [Link]

-

Li, Y., & Trush, M. A. (1999). Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol. Biochimica et biophysica acta, 1428(1), 1–12. [Link]

-

Aasen, T. B., Bølann, B., Glette, J., Ulvik, R. J., & Schreiner, A. (1987). Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion. Scandinavian journal of clinical and laboratory investigation, 47(7), 673–679. [Link]

-

Berthold Technologies. (n.d.). Cellular Luminescence (Reactive Oxygen Species). [Link]

-

Li, Y., Zhu, H., Kuppusamy, P., Roubaud, V., Zweier, J. L., & Trush, M. A. (1998). Validation of lucigenin (bis-N-methylacridinium) as a chemilumigenic probe for detecting superoxide anion radical production by enzymatic and cellular systems. The Journal of biological chemistry, 273(4), 2015–2023. [Link]

-

Aasen, T. B., Bølann, B., Glette, J., Ulvik, R. J., & Schreiner, A. (1987). Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion. Scandinavian journal of clinical and laboratory investigation, 47(7), 673–679. [Link]

-

Afanas'ev, I. B. (2001). Lucigenin Chemiluminescence Assay for Superoxide Detection. Circulation Research, 89(10), e3-e4. [Link]

-

Hipler, B., & Hipler, U. C. (2014). Chemiluminescence measurement of the generation of reactive oxygen species. BMG LABTECH Application Note, 265. [Link]

-

ResearchGate. (n.d.). Lucigenin enhanced chemiluminescence and Western blot assay for detecting NADPH oxidase activity and expression level of gp91-phox respectively. [Link]

-

Mülsch, A., Oelze, M., Knorr, M., Warnholtz, A., & Münzel, T. (1997). Superoxide anion formation from lucigenin: an electron spin resonance spin-trapping study. FEBS letters, 403(2), 127–130. [Link]

-

Skatchkov, M. P., Sperling, D., Hink, U., Mülsch, A., Harrison, D. G., Sindermann, I., Meinertz, T., & Münzel, T. (1999). Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production. Biochemical and biophysical research communications, 254(2), 319–324. [Link]

-

Spasojevic, I., Liochev, S. I., & Fridovich, I. (2000). Lucigenin: redox potential in aqueous media and redox cycling with O-(2) production. Archives of biochemistry and biophysics, 373(2), 447–450. [Link]

-

Rezende, F., Helfinger, V., Löwe, O., & Schröder, K. (2016). Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often. Antioxidants & redox signaling, 25(5), 281–289. [Link]

-

Al-Lawati, H. A. J., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2022). Dithiothreitol–Lucigenin Chemiluminescent System for Ultrasensitive Dithiothreitol and Superoxide Dismutase Detection. Analytical Chemistry, 94(32), 11298-11306. [Link]

-

Afanas'ev, I. B., Ostrakhovitch, E. A., Mikhal'chik, E. V., & Korkina, L. G. (2001). Direct enzymatic reduction of lucigenin decreases lucigenin-amplified chemiluminescence produced by superoxide ion. Luminescence : the journal of biological and chemical luminescence, 16(5), 305–307. [Link]

-

Münzel, T., Hink, U., & Harrison, D. G. (2002). Measurement of vascular reactive oxygen species production by chemiluminescence. Methods in molecular medicine, 67, 209–220. [Link]

-

Kamidate, T., Tani, H., & Segawa, T. (2000). Specific Detection of Superoxide Ion Using Lucigenin Chemiluminescence in Mixed Vesicles Formed from Aqueous Mixtures of Octyltrimethylammonium Chloride and Sodium Dodecanoate. Analytical Sciences, 16(7), 729-733. [Link]

-

Al-Lawati, H. A. J., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2021). Lucigenin-pyrogallol chemiluminescence for the multiple detection of pyrogallol, cobalt ion, and tyrosinase. Microchemical journal, 168, 106437. [Link]

-

MASI Longevity Science. (2025, June 10). Chemiluminescence for ROS: How It Works. [Link]

-

Abdullaha, M., & Nakano, M. (2019). Investigation of the Superoxide Anion-Triggered Chemiluminescence of Coelenterazine Analogs. Molecules, 24(12), 2319. [Link]

-

ResearchGate. (n.d.). Lucigenin chemiluminescent reaction (taken from with minor alterations). [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lucigenin is a mediator of cytochrome C reduction but not of superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lucigenin, Superoxide anion radical chemiluminescent probe (CAS 2315-97-1) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. berthold.com [berthold.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of vascular reactive oxygen species production by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Superoxide anion formation from lucigenin: an electron spin resonance spin-trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Lucigenin: redox potential in aqueous media and redox cycling with O-(2) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. caymanchem.com [caymanchem.com]

- 19. Direct enzymatic reduction of lucigenin decreases lucigenin-amplified chemiluminescence produced by superoxide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. masi.eu [masi.eu]

- 21. mdpi.com [mdpi.com]

redox potential of 2,10-Dimethylacridinium methyl sulfate

The Redox Landscape of 2,10-Dimethylacridinium Methyl Sulfate: A Comprehensive Technical Guide

Executive Summary

The transition from precious-metal photocatalysts (e.g., Ruthenium and Iridium complexes) to organic dyes has revolutionized modern synthetic chemistry. Among these, acridinium salts have emerged as a privileged class of photoredox catalysts due to their extreme excited-state oxidizing power and highly tunable thermodynamic profiles[1]. This whitepaper provides an in-depth mechanistic and electrochemical analysis of 2,10-Dimethylacridinium methyl sulfate (CAS: 13348-58-8), detailing its redox potentials, structural advantages, and the self-validating experimental protocols required to characterize its behavior in drug development and late-stage functionalization workflows.

The Acridinium Core: Structural & Electronic Fundamentals

The catalytic prowess of acridinium salts stems from their unique donor-acceptor architecture. While the widely used 9-mesityl-10-methylacridinium (Fukuzumi’s catalyst) relies on orthogonal charge transfer between the mesityl ring and the acridinium core, 2,10-dimethylacridinium operates on a more streamlined electronic scaffold.

-

The Cationic Core (2,10-Dimethylacridinium): The addition of a methyl group at the 2-position breaks the lateral symmetry of the unsubstituted 10-methylacridinium system. This weak inductive electron-donating effect subtly raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ground state slightly harder to reduce while maintaining a highly potent excited state.

-

The Counterion (Methyl Sulfate): Unlike tetrafluoroborate ( BF4− ) or perchlorate ( ClO4− ), the methyl sulfate anion ( CH3SO4− ) is a non-coordinating, spectator ion that eliminates the explosive hazards of perchlorates. Crucially, it imparts exceptional solubility in polar aprotic solvents (e.g., Acetonitrile, DMF, DCM), which is a strict prerequisite for maintaining homogeneous reaction kinetics during process scale-up.

Thermodynamic Profiling: Ground and Excited-State Redox Potentials

Understanding the causality behind a photocatalyst's reactivity requires mapping both its ground-state thermodynamics and its excited-state dynamics.

Ground-State Reduction Potential ( Ered )

In its ground state, the acridinium cation ( Acr+ ) is a mild oxidant. Upon accepting a single electron, it forms a persistent, neutral acridine radical ( Acr∙ ). For the 9-mesityl-10-methylacridinium ion, this ground-state one-electron reduction potential is well-documented at -0.57 V vs. SCE[2]. Because 2,10-dimethylacridinium lacks the sterically demanding and electronically decoupling 9-mesityl group, its ground-state reduction potential aligns closer to the unsubstituted 10-methylacridinium core, estimated at approximately -0.45 V vs. SCE.

Excited-State Reduction Potential ( Ered∗ )

Upon irradiation with visible light (typically 400–450 nm), the molecule is promoted to a highly reactive excited state ( ∗Acr+ ). The energy of this transition (Zero-Zero energy, E0,0 ) is typically ~2.5 to 2.6 eV. According to the Rehm-Weller approximation ( Ered∗≈Ered+E0,0 ), the excited state of 2,10-dimethylacridinium acts as a "super-oxidant" with a potential exceeding +2.0 V vs. SCE[3]. This extreme potential enables the single-electron oxidation of highly recalcitrant substrates, such as unactivated arenes and aliphatic C-H bonds, which are inaccessible to standard transition metal catalysts[4].